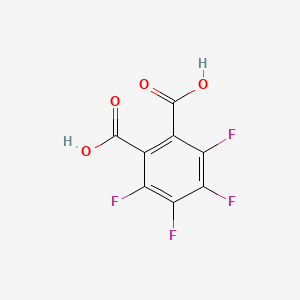
Tetrafluorophthalic acid
Número de catálogo B1294977
:
652-03-9
Peso molecular: 238.09 g/mol
Clave InChI: YJLVXRPNNDKMMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04769493
Procedure details


After mixing 50 g of the above dried N-cyclohexyl-tetrafluorophthalimide with 80 ml of 85% sulfuric acid, 80 ml of acetic acid was added to the mixture and it was reacted for 5 hours at 120° to 130° C. with stirring. After the reaction was completed, acetic acid was distilled off from the reaction mixture under a reduced pressure and the product was continuously extracted with toluene for 24 hours. When the toluene layer obtained was concentrated by distillation under a reduced pressure, crude crystals of yellow tetrafluorophthalic anhydride were precipitated. The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C. and the crystals thus obtained were hydolyzed by adding 100 ml of an aqueous 6N hydrochloric acid solution. The hydrolyzed product was cooled and then extracted with ether to provide white crystals of tetrafluorophthalic acid (yield 90%).
Name
N-cyclohexyl-tetrafluorophthalimide
Quantity
50 g
Type
reactant
Reaction Step One




Yield
90%
Identifiers


|
REACTION_CXSMILES
|
C1(N2[C:11](=[O:12])[C:10]3=[C:13]([F:20])[C:14]([F:19])=[C:15]([F:18])[C:16]([F:17])=C3C2=O)CCCCC1.S(=O)(=O)(O)[OH:23].Cl.[C:28]([OH:31])(=[O:30])[CH3:29]>>[F:17][C:16]1[C:15]([F:18])=[C:14]([F:19])[C:13]([F:20])=[C:10]([C:11]([OH:23])=[O:12])[C:29]=1[C:28]([OH:31])=[O:30]
|
Inputs


Step One
|
Name
|
N-cyclohexyl-tetrafluorophthalimide
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N1C(C=2C(C1=O)=C(C(=C(C2F)F)F)F)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mixture and it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reacted for 5 hours at 120° to 130° C.
|
|
Duration
|
5 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
acetic acid was distilled off from the reaction mixture under a reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was continuously extracted with toluene for 24 hours
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
When the toluene layer obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated by distillation under a reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crude crystals of yellow tetrafluorophthalic anhydride were precipitated
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The concentrate was distilled under a reduced pressure (20 mmHg) at 150° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crystals thus obtained
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The hydrolyzed product was cooled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(C(=C(C1C(=O)O)C(=O)O)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
